molecular formula C5H6BrN3O2 B1431600 methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate CAS No. 1559067-56-9

methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1431600
CAS No.: 1559067-56-9
M. Wt: 220.02 g/mol
InChI Key: NCYGUUBYLZQAOM-UHFFFAOYSA-N
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Description

Background on Triazole Chemistry

Triazoles constitute a fundamental class of five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms and two carbon atoms within their aromatic ring structure. The triazole family encompasses two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole, each distinguished by the positional arrangement of nitrogen atoms within the ring system. The molecular formula for triazoles is C₂H₃N₃, representing a highly stable aromatic system with significant electronic delocalization.

The structural characteristics of 1,2,4-triazole demonstrate exceptional planarity, with carbon-nitrogen and nitrogen-nitrogen bond distances ranging from 132 to 136 picometers, consistent with aromatic character. This heterocyclic system exhibits amphoteric behavior, capable of both nitrogen-protonation and deprotonation in aqueous solutions. The nitrogen atoms in triazole rings provide multiple coordination sites, enabling extensive non-covalent interactions with biological receptors and enzymes.

Triazole compounds have gained recognition for their diverse applications across multiple scientific disciplines, including medicinal chemistry, agricultural science, and materials engineering. The presence of three nitrogen atoms within the five-membered ring creates energy-rich heterocycles that facilitate the formation of various weak non-bond interactions with biological systems. These properties have established triazoles as privileged scaffolds in pharmaceutical development, with numerous triazole-containing drugs currently in clinical use.

The synthetic accessibility of triazole derivatives has contributed significantly to their widespread adoption in research and development. Multiple synthetic pathways exist for triazole construction, including the Einhorn-Brunner reaction and Pellizzari reaction for 1,2,4-triazoles. The development of click chemistry approaches, particularly copper-catalyzed azide-alkyne cycloaddition reactions, has further expanded synthetic possibilities for triazole-containing compounds.

Significance of Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate

This compound represents a highly functionalized triazole derivative with the molecular formula C₅H₆BrN₃O₂ and a molecular weight of 220.03 grams per mole. This compound incorporates several key functional groups: a bromine substituent at the 3-position, a methyl group at the 1-position, and a methyl carboxylate group at the 5-position of the 1,2,4-triazole core. The Chemical Abstracts Service number for this compound is 1559067-56-9, establishing its unique identity within chemical databases.

The structural complexity of this compound provides multiple reactive sites for further chemical transformations. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylate ester functionality enables hydrolysis, reduction, and condensation reactions. The methyl substituent on the nitrogen atom prevents tautomerization and provides regioselectivity control in subsequent chemical modifications.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₅H₆BrN₃O₂
Molecular Weight 220.03 g/mol
Chemical Abstracts Service Number 1559067-56-9
Purity (Commercial) 95-97%
Physical Form Solid
Storage Temperature Room Temperature
International Union of Pure and Applied Chemistry Name This compound

The compound exhibits significant potential as a synthetic intermediate in pharmaceutical chemistry due to its multiple functionalization sites and the established biological activity of triazole-containing molecules. The presence of the bromine substituent facilitates cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, enabling the construction of complex molecular architectures. The carboxylate ester group provides opportunities for amide bond formation, ester hydrolysis, and alcohol synthesis through reduction reactions.

Historical Context and Development

The historical development of triazole chemistry traces its origins to 1885 when Swedish chemist Bladin first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. This pioneering work established the foundation for subsequent investigations into triazole synthesis and properties. The early development of triazole chemistry progressed gradually until the establishment of reliable synthetic methodologies accelerated research in this field.

A significant milestone in triazole chemistry occurred in 1910 when German chemists Otto Dimroth and Gustav Fester synthesized 1H-1,2,3-triazole through the thermal reaction of hydrazoic acid with acetylene at 100 degrees Celsius for 70 hours. This achievement demonstrated the feasibility of triazole synthesis and opened new avenues for heterocyclic compound development. Dimroth's contributions to triazole chemistry extended beyond synthesis to include the discovery of the eponymous Dimroth rearrangement, which involves the exchange of positions between substituent nitrogen atoms and ring nitrogen atoms in amine-substituted 1,2,3-triazoles.

The recognition of antifungal activities in azole derivatives in 1944 marked a turning point in triazole research, leading to the development of numerous pharmaceutical applications. This discovery sparked intensive research into triazole-containing drugs, resulting in the successful development of fluconazole, itraconazole, voriconazole, and posaconazole as antifungal agents. The mechanism of antifungal action involves inhibition of ergosterol synthesis through blocking of cytochrome P450-dependent enzymes.

The synthetic methodology for producing this compound and related compounds has evolved significantly in recent decades. Modern synthetic approaches utilize advanced protecting group strategies and selective functionalization techniques to achieve regioselective introduction of substituents. The development of efficient synthetic routes has enabled the preparation of this compound as a valuable synthetic intermediate for pharmaceutical research.

Table 2: Historical Milestones in Triazole Chemistry Development

Year Milestone Researcher(s) Significance
1885 First triazole nomenclature Bladin Establishment of triazole terminology
1910 Synthesis of 1H-1,2,3-triazole Dimroth and Fester First successful triazole synthesis
1944 Discovery of antifungal activity Woolley Foundation for pharmaceutical applications
Recent decades Advanced synthetic methodologies Multiple research groups Enhanced synthetic accessibility

Research Objectives and Scope

Contemporary research involving this compound focuses on multiple interconnected objectives that span synthetic methodology development, pharmaceutical applications, and materials science investigations. The primary research objective centers on optimizing synthetic pathways for efficient production of this compound while minimizing environmental impact and maximizing yield. Current synthetic strategies employ lithium-mediated chemistry and protecting group methodologies to achieve regioselective functionalization of the triazole core.

Pharmaceutical research applications constitute a significant portion of current investigations, particularly in the development of novel bioactive molecules incorporating the this compound scaffold. Research groups are exploring the compound's potential as a synthetic intermediate for constructing molecules with antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The structural features of this compound, including the bromine substituent and carboxylate functionality, provide excellent opportunities for structure-activity relationship studies.

Materials science research objectives include investigating the coordination chemistry properties of this compound and its derivatives. The triazole nitrogen atoms can serve as coordination sites for metal complexation, potentially leading to novel coordination polymers and metal-organic frameworks with unique properties. These applications extend to catalysis, sensing, and electronic materials development.

The scope of current research encompasses both fundamental studies of reactivity patterns and applied investigations targeting specific technological applications. Mechanistic studies aim to understand the electronic effects of substituents on triazole reactivity, providing theoretical foundations for rational drug design and materials development. Applied research focuses on developing efficient synthetic routes for large-scale production and exploring industrial applications in pharmaceutical manufacturing.

Table 3: Current Research Objectives and Applications

Research Area Specific Objectives Potential Applications
Synthetic Methodology Optimization of synthesis routes Improved manufacturing efficiency
Pharmaceutical Chemistry Structure-activity relationship studies Novel drug development
Materials Science Coordination chemistry investigation Metal-organic frameworks
Mechanistic Studies Electronic effects characterization Rational design principles
Industrial Applications Scale-up optimization Commercial production

Future research directions include the development of green chemistry approaches for triazole synthesis, exploration of novel biological targets for triazole-containing compounds, and investigation of electronic materials applications. The continued advancement of synthetic methodologies and the expanding understanding of triazole chemistry position this compound as a valuable compound for diverse scientific applications.

Properties

IUPAC Name

methyl 5-bromo-2-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-9-3(4(10)11-2)7-5(6)8-9/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYGUUBYLZQAOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559067-56-9
Record name methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
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Biological Activity

Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate (C5H6BrN3O2) is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a triazole ring with a bromine atom at the 3-position and a methyl group at the 1-position. The molecular weight of this compound is approximately 220.03 g/mol. The presence of the bromine atom and the carboxylate functional group enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and potential antifungal activity. Its mechanism involves disrupting cellular processes in pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Similar triazole derivatives have been reported to inhibit the proliferation of cancer cell lines. For instance, derivatives of triazole have demonstrated cytotoxic effects against leukemia cell lines, suggesting that this compound may similarly affect cancer cell viability .

Cell Line CC50 (µM) Activity
K56213.6 ± 0.3High cytotoxicity
CCRF-SB112 ± 19Moderate cytotoxicity

The cytotoxic effects observed in these studies indicate that further investigation into the compound's mechanism of action is warranted.

While specific mechanisms for this compound remain to be fully elucidated, it is hypothesized that the triazole ring may interact with biological targets such as enzymes or receptors involved in cellular signaling pathways. This interaction could lead to apoptosis in cancer cells or inhibition of microbial growth .

Case Studies and Research Findings

Recent studies have explored various derivatives of triazoles for their biological activities. For example:

  • A study on alkyl/aryloxymethyl derivatives of ribavirin's aglycon showed promising anticancer activity against K562 and CCRF-SB cell lines .

These findings highlight the potential for this compound to serve as a lead compound in developing new therapeutic agents.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Starting from appropriate precursors such as hydrazines and carbonyl compounds.
  • Bromination : Introduction of the bromine atom at the 3-position using brominating agents.
  • Esterification : Reaction with methanol to form the methyl ester at the carboxylic acid position.

This multi-step synthesis allows for optimization to achieve high yields and purity necessary for biological testing .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively.

Key Findings:

  • Anticancer Properties: Research has shown that derivatives of triazole compounds exhibit anticancer activity. For instance, studies indicated that compounds with trifluoromethyl substitutions demonstrated lower IC₅₀ values against various cancer cell lines compared to non-fluorinated counterparts.
  • Antimicrobial Activity: Triazole derivatives have been explored for their ability to inhibit the growth of pathogens, including Mycobacterium tuberculosis. Compounds derived from similar structures have shown significant inhibition rates against DprE1, an enzyme critical for the survival of this bacterium.

Agrochemicals

The compound is also relevant in the development of agrochemicals, particularly pesticides and herbicides. Its bioactive properties make it suitable for enhancing crop protection.

Case Studies:

  • A study focused on the synthesis of triazole-based agrochemicals demonstrated effective pest control properties, indicating that modifications to the triazole core could lead to improved efficacy and reduced environmental impact .

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials.

Applications:

  • Polymer Synthesis: The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Nanomaterials: Its unique chemical structure allows for the development of nanomaterials with specific functionalities for electronics and photonics applications .

Biological Research

This compound is used as a probe or ligand in biochemical studies.

Research Insights:

  • It aids in investigating enzyme functions and molecular interactions due to its ability to form stable complexes with target proteins. This property is crucial for understanding biochemical pathways and developing new therapeutic strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Ethyl 5-Bromo-1-methyl-1H-1,2,4-Triazole-3-Carboxylate (CAS: Not Available)
  • Molecular Formula : C₇H₈BrN₃O₂
  • Key Differences: Bromine at position 5 and an ethyl ester at position 3. This positional isomer is less reactive in nucleophilic substitutions due to steric hindrance at position 3 .
Methyl 5-Bromo-1H-1,2,4-Triazole-3-Carboxylate (CAS: 704911-47-7)
  • Molecular Formula : C₅H₄BrN₃O₂
  • Key Differences : Lacks the methyl group at position 1, making it more susceptible to deprotonation and subsequent ring-opening reactions. The absence of the 1-methyl substituent reduces steric protection, increasing reactivity in alkylation reactions .
Ethyl 3-(2-Nitrophenyl)-1H-1,2,4-Triazole-5-Carboxylate
  • Molecular Formula : C₁₁H₁₀N₄O₄
  • Key Differences : A 2-nitrophenyl group at position 3 introduces strong electron-withdrawing effects, enhancing stability but reducing solubility in polar solvents. This compound is used in coordination chemistry for ligand design .

Functional Group Variations

Methyl 1H-1,2,4-Triazole-5-Carboxylate (CAS: 4928-88-5)
  • Molecular Formula : C₄H₅N₃O₂
  • Key Differences: No bromine or methyl substituents. This simpler analog is a precursor for synthesizing triazole-based inhibitors and agrochemicals. Its unsubstituted structure allows for broad functionalization but lacks the targeted reactivity of brominated derivatives .
Methyl 3-Bromo-1H-1,2,4-Triazole-5-Carboxylate Hydrobromide (CAS: 1638221-30-3)
  • Molecular Formula : C₅H₅Br₂N₃O₂
  • Key Differences : Hydrobromide salt form enhances crystallinity and stability. The ionic form improves solubility in aqueous systems, making it suitable for pharmaceutical formulations .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications
Methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate C₆H₆BrN₃O₂ 1-Me, 3-Br, 5-COOMe 248.04 Cross-coupling reactions
Ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate C₇H₈BrN₃O₂ 1-Me, 5-Br, 3-COOEt 262.06 Lipophilic intermediates
Methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate C₅H₄BrN₃O₂ 3-Br, 5-COOMe 217.00 Alkylation reactions
Ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate C₁₁H₁₀N₄O₄ 3-(2-NO₂Ph), 5-COOEt 274.22 Ligand synthesis
Methyl 1H-1,2,4-triazole-5-carboxylate C₄H₅N₃O₂ 5-COOMe 127.10 Precursor for inhibitors

Reactivity in Cross-Coupling Reactions

The bromine atom at position 3 in the target compound enables efficient Suzuki-Miyaura couplings with aryl boronic acids, yielding biaryl triazole derivatives. In contrast, bromine at position 5 (e.g., ethyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate) shows reduced reactivity due to electronic deactivation by the ester group .

Preparation Methods

Step 1: Methylation of 1,2,4-Triazole

  • Reagents and Conditions: 1,2,4-triazole is reacted with potassium hydroxide and ethanol as solvent. Chloromethane is slowly added under heating and reflux conditions.
  • Outcome: Formation of 1-methyl-1H-1,2,4-triazole via nucleophilic substitution on the triazole nitrogen.

Step 2: Bromination at the 3-Position

  • Reagents and Conditions: 1-methyl-1H-1,2,4-triazole is dissolved in tetrahydrofuran (THF) with N,N,N',N'-tetramethylethylenediamine (TMEDA) and cooled. n-Butyllithium is added to lithiate the 3-position, followed by addition of dibromomethane to introduce the bromine atom.
  • Alternative: Using lithium diisopropylamide (LDA) and trimethylchlorosilane can yield 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole as an intermediate.
  • Outcome: Formation of 5-bromo-1-methyl-1H-1,2,4-triazole.

Step 3: Carboxylation at the 5-Position

  • Reagents and Conditions: The brominated or silylated triazole derivative is treated with LDA in THF under cooling, followed by introduction of carbon dioxide gas.
  • Outcome: Formation of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid or its trimethylsilyl analogue.

Step 4: Esterification to Methyl Ester

  • Reagents and Conditions: The carboxylic acid intermediate is reacted with methanol and thionyl chloride is added dropwise to promote esterification.
  • Outcome: this compound is obtained.

Alternative Reduction and Derivatization Routes

  • The bromine in the 5-bromo intermediate can be selectively removed or replaced by hydrogen using catalytic hydrogenation (5% Pd/C, DBU base, hydrogen atmosphere) or zinc powder in acetic acid, yielding 1-methyl-1H-1,2,4-triazole-3-methyl formate derivatives.
  • Trimethylsilyl intermediates can be converted using tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran to afford the desired carboxylate derivatives.

Comparative Table of Key Steps and Conditions

Step Reagents & Conditions Product/Intermediate Notes
1. Methylation 1,2,4-Triazole, KOH, ethanol, chloromethane, reflux 1-methyl-1H-1,2,4-triazole N-alkylation on triazole nitrogen
2. Bromination/Lithiation THF, TMEDA, n-butyllithium, dibromomethane, cooling 5-bromo-1-methyl-1H-1,2,4-triazole Lithiation at 3-position, bromination
3. Carboxylation LDA, THF, CO2 gas, cooling 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid Carboxylation at 5-position
4. Esterification Methanol, thionyl chloride This compound Formation of methyl ester
Alternative: Bromine removal 5% Pd/C, DBU, H2 or Zn powder, acetic acid 1-methyl-1H-1,2,4-triazole-3-methyl formate Debromination step
Alternative: Silyl group removal TBAF, 2-methyltetrahydrofuran Carboxylate derivatives Conversion of silyl intermediates

Research Findings and Observations

  • The use of strong bases like n-butyllithium and LDA is critical for regioselective lithiation at the 3-position of the triazole ring.
  • Bromination via dibromomethane is an effective method to introduce bromine selectively at the lithiation site.
  • Carboxylation with carbon dioxide under low temperature ensures high yield of the carboxylic acid intermediate.
  • Esterification with methanol and thionyl chloride is a classical and efficient method for methyl ester formation.
  • The presence of bromine allows further functionalization or selective removal, expanding the synthetic utility of this compound.
  • Use of trimethylsilyl intermediates offers alternative synthetic flexibility and can be converted to desired products using fluoride sources.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate?

  • The compound can be synthesized via multi-step reactions starting from methyl 1-methyl-1H-1,2,4-triazole-5-carboxylate. Bromination at the 3-position is typically achieved using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Reaction optimization should focus on temperature control (0–25°C) and solvent selection (e.g., CCl₄ or DMF) to minimize side products .
  • Key data : A related triazole derivative (ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate) was synthesized with 79% yield and characterized by ¹H NMR (δ 2.62 ppm for CH₃) and LC-MS (m/z 155 [M+H]⁺), suggesting analogous methodologies apply .

Q. How is the purity and structural integrity of the compound confirmed?

  • Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) for preliminary purity checks. Confirm identity via ¹H NMR (e.g., singlet for triazole protons at δ 8.5–9.0 ppm) and LC-MS. Elemental analysis (C, H, N) should match theoretical values within ±0.3% .
  • Example : For a structurally similar triazole-thione derivative, ¹H NMR confirmed the absence of -SH and -NH₂ peaks after functionalization, ensuring successful synthesis .

Q. What solvents and storage conditions are optimal for this compound?

  • The compound is stable in anhydrous DMSO or dichloromethane at –20°C. Avoid prolonged exposure to moisture or light, as brominated triazoles are prone to hydrolysis or decomposition .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in further functionalization?

  • The 3-bromo group acts as a directing moiety in cross-coupling reactions (e.g., Suzuki-Miyaura). However, competing reactions at the 1-methyl or carboxylate positions may occur. Computational studies (DFT) can predict reactive sites by analyzing electron density maps .
  • Note : Evidence from brominated triazole isomers (e.g., 3-bromo-1-methyl vs. 5-bromo-1-methyl) shows distinct reactivity patterns, necessitating regiochemical validation via X-ray crystallography .

Q. How can contradictions in spectral data be resolved during characterization?

  • Discrepancies in NMR or MS data often arise from residual solvents or tautomeric forms. For example, 1H-1,2,4-triazoles exhibit tautomerism between 1H and 4H forms, which can be stabilized by methylation. Use deuterated DMSO for NMR to minimize solvent interference .
  • Case study : A triazole-thione derivative showed a downfield -SH peak at δ 13.85 ppm in DMSO-d₆, which disappeared upon alkylation, confirming reaction completion .

Q. What strategies mitigate byproduct formation during bromination?

  • Use radical inhibitors (e.g., BHT) to suppress polybromination. Monitor reaction progress via GC-MS or inline IR spectroscopy. For example, a related benzoxazole synthesis achieved 85% yield by controlling bromine stoichiometry (1.1 equiv.) .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity or pharmacological potential?

  • DFT calculations (B3LYP/6-31G*) can optimize geometry, predict frontier molecular orbitals (HOMO/LUMO), and simulate binding to biological targets. For benzotriazole derivatives, docking studies revealed interactions with enzyme active sites (e.g., COX-2), guiding structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

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methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
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